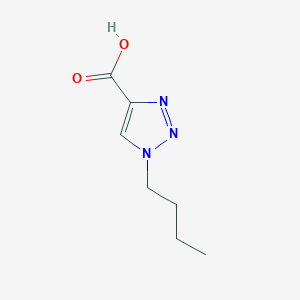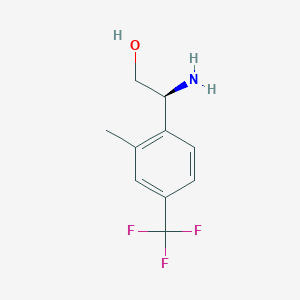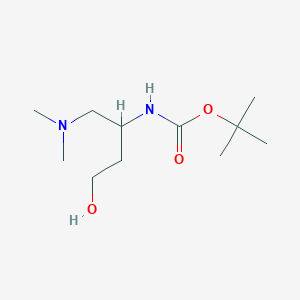
tert-Butyl (1-(dimethylamino)-4-hydroxybutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate: is a compound commonly used in organic chemistry, particularly in the protection of amine groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under specific conditions. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its protective properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction can be conducted in various solvents, including dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is used as a protecting group for amines. It allows for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling of amino acids.
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate exerts its effects involves the formation of a stable carbamate bond with the amine group. This bond is resistant to various reaction conditions, allowing for selective reactions to occur. The removal of the protecting group is typically achieved through acidic or basic hydrolysis, resulting in the release of the free amine.
Comparación Con Compuestos Similares
- tert-butyl carbamate
- N,N-dimethylcarbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is unique due to its combination of a tert-butyl carbamate group and a dimethylamino group. This combination provides enhanced stability and selectivity compared to other similar compounds. The presence of the hydroxyl group also allows for additional functionalization and reactivity.
Propiedades
Fórmula molecular |
C11H24N2O3 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)12-9(6-7-14)8-13(4)5/h9,14H,6-8H2,1-5H3,(H,12,15) |
Clave InChI |
UEJRFYSKPTWXAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
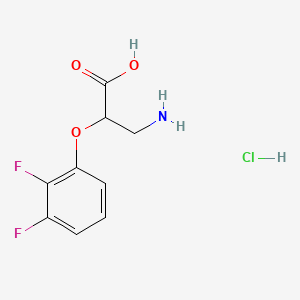

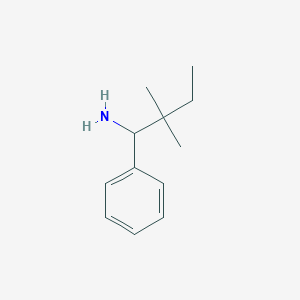
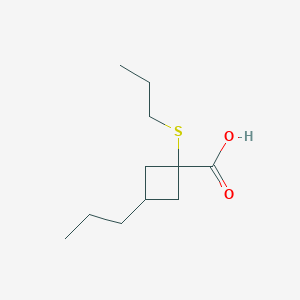
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
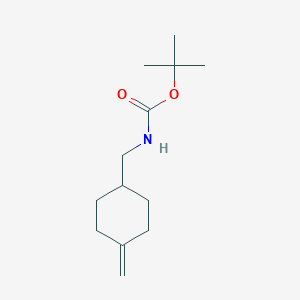
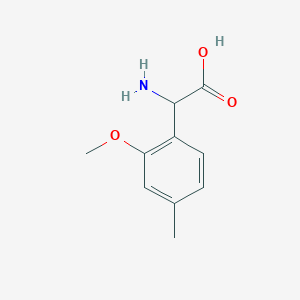
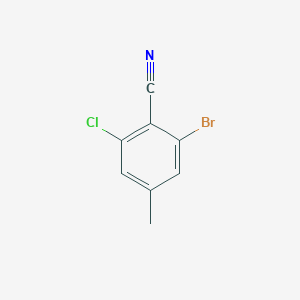
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
